molecular formula C7H13BrO2 B13950783 4-(Bromomethyl)-2-ethyl-2-methyl-1,3-dioxolane CAS No. 207347-51-1

4-(Bromomethyl)-2-ethyl-2-methyl-1,3-dioxolane

Cat. No.: B13950783
CAS No.: 207347-51-1
M. Wt: 209.08 g/mol
InChI Key: YDQZOURUNNDPOQ-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-ethyl-2-methyl-1,3-dioxolane is an organic compound characterized by a bromomethyl group attached to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2-ethyl-2-methyl-1,3-dioxolane typically involves the bromination of a precursor compound. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator. The reaction is usually carried out in an organic solvent such as dichloromethane or acetone under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the precursor and brominating agent are mixed in a pipeline reactor. This method ensures efficient mixing and consistent reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-ethyl-2-methyl-1,3-dioxolane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding alcohols or aldehydes.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products

    Nucleophilic Substitution: Substituted dioxolanes with various functional groups.

    Oxidation: Corresponding alcohols or aldehydes.

    Reduction: Methyl-substituted dioxolanes.

Scientific Research Applications

4-(Bromomethyl)-2-ethyl-2-methyl-1,3-dioxolane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form various bioactive compounds.

    Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-ethyl-2-methyl-1,3-dioxolane involves its reactivity towards nucleophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the dioxolane ring.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-2-ethyl-2-methyl-1,3-dioxolane
  • 4-(Iodomethyl)-2-ethyl-2-methyl-1,3-dioxolane
  • 2-Ethyl-2-methyl-1,3-dioxolane

Uniqueness

4-(Bromomethyl)-2-ethyl-2-methyl-1,3-dioxolane is unique due to the presence of the bromomethyl group, which provides distinct reactivity compared to its chloro- and iodo- counterparts. The bromine atom offers a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

207347-51-1

Molecular Formula

C7H13BrO2

Molecular Weight

209.08 g/mol

IUPAC Name

4-(bromomethyl)-2-ethyl-2-methyl-1,3-dioxolane

InChI

InChI=1S/C7H13BrO2/c1-3-7(2)9-5-6(4-8)10-7/h6H,3-5H2,1-2H3

InChI Key

YDQZOURUNNDPOQ-UHFFFAOYSA-N

Canonical SMILES

CCC1(OCC(O1)CBr)C

Origin of Product

United States

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